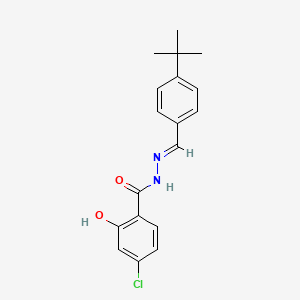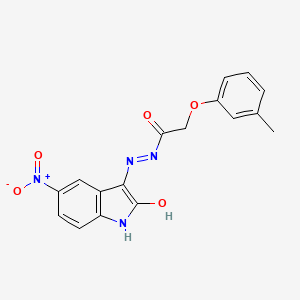![molecular formula C22H17N5O2 B3855867 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855867.png)
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Vue d'ensemble
Description
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as NBQH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. The unique chemical structure of NBQH offers a promising platform for the development of novel drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the inhibition of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA damage and the induction of apoptosis. 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to induce cell cycle arrest in the G2/M phase, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is its potent cytotoxic activity against various cancer cell lines, which makes it a promising candidate for the development of novel anticancer drugs. It is also a readily available compound that can be synthesized in high yield and purity. However, one of the limitations of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is its potential toxicity, which could limit its clinical application. Further studies are required to determine the optimal dosage and administration route for 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone to minimize its toxicity.
Orientations Futures
There are several future directions for the research on 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One possible direction is the development of novel derivatives of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanisms underlying the biochemical and physiological effects of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone could provide valuable insights into its therapeutic potential.
Applications De Recherche Scientifique
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the induction of apoptosis, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. In addition to its cytotoxic activity, 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-15-9-11-17(12-10-15)21-24-20-8-3-2-7-19(20)22(25-21)26-23-14-16-5-4-6-18(13-16)27(28)29/h2-14H,1H3,(H,24,25,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPGJZXSNCLFMR-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B3855784.png)
![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)


![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3855833.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3855841.png)
![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)
![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)

![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![N',N''-1,2-ethanediylidenebis[2-(4-methylphenoxy)acetohydrazide]](/img/structure/B3855887.png)